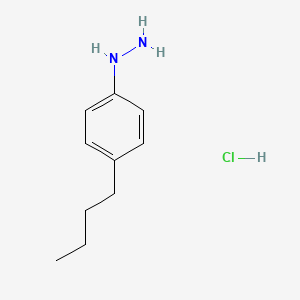

(4-butylphenyl)hydrazine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

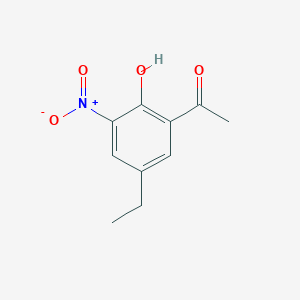

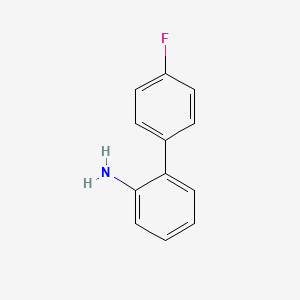

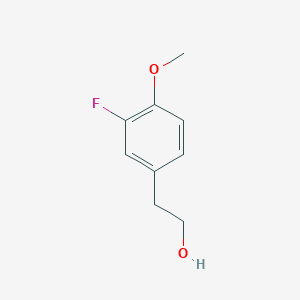

The synthesis of hydrazine derivatives is a topic of interest due to their applications in various fields, including the development of energetic materials and pharmaceuticals. In the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, the process involves the condensation of picryl chloride with hydrazine hydrate in methanol at temperatures ranging from 30-50 degrees Celsius. This method is based on limited literature reports and involves the synthesis of picryl chloride from picric acid using phosphorous oxychloride . Another study describes the synthesis of t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate by refluxing t-butyl carbazate with an aldehyde in ethanol . Additionally, the synthesis of 4-chloro-2-fluorophenylhydrazine is achieved through diazotization and reduction reactions starting from 2-fluoroaniline, yielding a high purity product .

Molecular Structure Analysis

The molecular structure of synthesized hydrazine derivatives is characterized using various spectroscopic techniques. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine was characterized by IR and 1H NMR spectral data . The t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was analyzed using spectral data and X-ray single crystal analysis, which showed that it crystallizes in a monoclinic crystal system with a trans-geometry at the C=N bond . The structure of 4-chloro-2-fluorophenylhydrazine was determined by IR spectroscopy .

Chemical Reactions Analysis

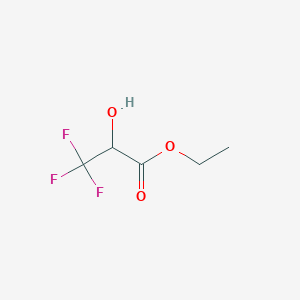

Hydrazine derivatives can undergo various chemical reactions, including cyclocondensation. For example, the cyclocondensation of a trifluoromethyl-substituted dielectrophile with hydrazine hydrochloride leads to the formation of 5(3)-trifluoromethyl-4-methyl-3(5)-(thien-2-yl)-1H-pyrazole. X-ray structural analysis of this compound revealed that its rings are almost planar and that the thienyl moiety is anti-periplanar to the nitrogen atom in the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are crucial for their potential applications. The energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, such as velocity of detonation, were theoretically computed and indicated superior performance compared to other energetic materials . The electronic properties of t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate were calculated using DFT/B3LYP/6-311G (d,p) level of theory, and parameters such as HOMO-LUMO energy gap and reactivity descriptors were determined . The melting point of 4-chloro-2-fluorophenylhydrazine was found to be in the range of 59-60 degrees Celsius, indicating its thermal stability .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

(4-Butylphenyl)hydrazine Hydrochloride is involved in the synthesis of novel pyridazine derivatives. These derivatives are evaluated for their analgesic and anti-inflammatory activities, potentially leading to safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Tumor Induction Studies

Studies have investigated the tumorigenic effects of n-butylhydrazine hydrochloride in animal models. This research is crucial for understanding the carcinogenic potential of such chemicals, which is significant given their widespread environmental use (Nagel, Shimizu, & Tóth, 1975).

Antimicrobial Applications

Research into the development of new potent bioactive molecules with reduced toxicity includes the use of this compound. Such studies aim to optimize biological effects and improve drug availability (Kardile & Kalyane, 2010).

Environmental Health and Safety

The compound is also studied in the context of environmental health, particularly its role in the determination of water pollutants. Understanding the impact and detection methods of such compounds is crucial for safeguarding human health (Tahernejad-Javazmi et al., 2018).

Chemical Synthesis Techniques

Hydrazine Hydrochloride, including its derivatives, is studied for its role in chemical synthesis techniques. These include hydrodehalogenation of aryl halides, showcasing its utility in diverse chemical synthesis processes (Cellier et al., 2003).

Pharmaceutical and Industrial Applications

The compound's use in pharmaceutical and industrial applications is researched, such as its role in the purification processes of other chemicals. This includes studies on removing impurities from commercial products like 1,4-butanediol (Pyatnitsyna et al., 2014).

Safety and Hazards

properties

IUPAC Name |

(4-butylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-2-3-4-9-5-7-10(12-11)8-6-9;/h5-8,12H,2-4,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWNLNIZDNTDFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982839 |

Source

|

| Record name | (4-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64287-11-2 |

Source

|

| Record name | (4-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Butylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)